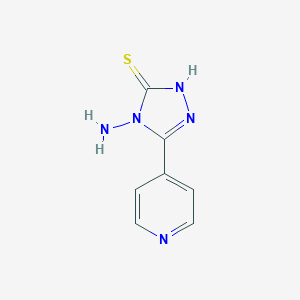

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Beschreibung

The exact mass of the compound 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-amino-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-1-3-9-4-2-5/h1-4H,8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSIJUVRXSETDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352135 | |

| Record name | 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36209-51-5 | |

| Record name | 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The document details its synthesis, physicochemical properties, and established biological activities, with a focus on its potential as an antimicrobial agent. Experimental protocols for its synthesis and antimicrobial screening are provided, alongside a summary of key quantitative data. This guide serves as a foundational resource for researchers engaged in the development of novel therapeutic and crop protection agents.

Introduction

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, with the CAS Number 36209-51-5, is a versatile molecule featuring a 1,2,4-triazole ring substituted with a pyridin-4-yl group, an amino group, and a thiol group.[1][2][3][4] This unique combination of functional groups makes it a valuable scaffold in the synthesis of a wide range of derivatives with diverse biological activities. The triazole moiety is a well-known pharmacophore present in numerous approved drugs, recognized for its metabolic stability and ability to engage in various biological interactions.[5][6] The presence of the thiol group offers a site for further chemical modification and is often crucial for biological activity, particularly in enzyme inhibition.[7] This compound has demonstrated notable antifungal and antibacterial properties, positioning it as a promising candidate for the development of new antimicrobial agents to combat resistant pathogens.[6][7][8][9]

Physicochemical Properties

A summary of the key physicochemical properties of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is presented in Table 1. This data is essential for its handling, characterization, and formulation in research and development settings.

Table 1: Physicochemical Properties of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇N₅S | [1][2][3] |

| Molecular Weight | 193.23 g/mol | [1][2][3] |

| CAS Number | 36209-51-5 | [1][2][3][4] |

| Melting Point | 250-254 °C | |

| Appearance | White solid/powder | [10] |

| pKa | 7.49 ± 0.20 (Predicted) | [2] |

| InChI Key | LHSIJUVRXSETDR-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a well-established multi-step process. The general synthetic workflow is depicted in the diagram below.

Caption: General synthetic route for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Experimental Protocol for Synthesis

The following protocol is a detailed methodology for the synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, adapted from published literature.[8]

Step 1: Synthesis of 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol

-

A mixture of isonicotinic acid hydrazide, potassium hydroxide, and carbon disulfide is prepared in ethanol.

-

The mixture is refluxed in an oil bath for a duration of 10-12 hours.

-

The completion of the reaction yields 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol.

Step 2: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

-

The 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol obtained from the previous step is refluxed with hydrazine hydrate (99%) in absolute ethanol.

-

The reflux is maintained for 8-9 hours in an oil bath.

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield pure 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Spectroscopic Data

The structural confirmation of the synthesized compound is achieved through various spectroscopic techniques. A summary of the expected and reported spectral data is provided in Table 2.

Table 2: Spectroscopic Characterization Data

| Technique | Key Observations | Reference(s) |

| FT-IR (cm⁻¹) | Presence of characteristic peaks for N-H, S-H, and C=N bonds. | [9][11][12] |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the amino protons, thiol proton, and protons of the pyridine ring. | [5][9][11][12] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the carbon atoms of the triazole and pyridine rings. | [9][11] |

| HRMS-ESI | The molecular ion peak corresponding to the calculated exact mass of the compound. | [9] |

| Single Crystal X-ray Diffraction | Provides the definitive three-dimensional molecular structure. | [9] |

Biological Activities and Potential Applications

The primary biological activity reported for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and its derivatives is their antimicrobial and antifungal efficacy.[6][8][9] These compounds have been shown to be effective against a range of pathogenic bacteria and fungi. The proposed mechanism of action involves the inhibition of key microbial enzymes.[7]

Caption: Relationship between the core compound, its activities, and applications.

Antimicrobial Activity

Derivatives of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have been synthesized and screened for their in-vitro antibacterial activity against various pathogenic bacteria.[8] While specific quantitative data for the parent compound is not extensively detailed in the provided search results, its derivatives have shown promising activity.

Antifungal Activity

Similarly, the antifungal potential of this class of compounds has been investigated.[7][8] The triazole scaffold is a cornerstone of many commercial antifungal agents, and the subject compound is a valuable intermediate in the synthesis of novel antifungal candidates.

Experimental Protocol for Antimicrobial Screening

The antimicrobial activity of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and its derivatives can be evaluated using standard methods such as the agar-well diffusion method.[11][13]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth media to achieve a specific turbidity.

-

Agar Plate Preparation: Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile petri dishes and allowed to solidify.

-

Inoculation: The solidified agar plates are uniformly swabbed with the prepared microbial inoculum.

-

Well Preparation and Sample Addition: Wells are punched into the agar using a sterile borer. A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified duration (e.g., 24-48 hours).

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.

Future Directions

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol represents a molecule with significant untapped potential. Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the structural requirements for enhanced biological activity.[8]

-

Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

In-vivo Efficacy and Toxicity Studies: To evaluate its therapeutic potential and safety profile in animal models.

-

Development of Novel Derivatives: To expand the chemical space and discover compounds with improved potency and selectivity.

Conclusion

This technical guide has summarized the current knowledge on 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. Its straightforward synthesis, versatile chemical nature, and promising biological activities make it a compound of high interest for researchers in drug discovery and agrochemical development. The provided protocols and data serve as a valuable resource to facilitate further investigation into this important heterocyclic scaffold.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | C7H7N5S | CID 719823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-AMINO-5-(4-PYRIDYL)-4 H-1,2,4-TRIAZOLE-3-THIOL | 36209-51-5 [chemicalbook.com]

- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. connectjournals.com [connectjournals.com]

- 9. 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol<i> H</i>-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies | AVESİS [avesis.omu.edu.tr]

- 10. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]

- 11. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This heterocyclic compound has garnered significant interest within the scientific community due to its versatile therapeutic potential, particularly as an antimicrobial and anticancer agent. This document consolidates key quantitative data, outlines detailed experimental protocols, and presents a logical workflow for its synthesis, serving as a vital resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a multifaceted molecule characterized by a central 1,2,4-triazole ring substituted with an amino group at the 4-position, a pyridin-4-yl group at the 5-position, and a thiol group at the 3-position. The presence of these functional groups contributes to its diverse chemical reactivity and biological activities.

The structural formula of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is presented below:

A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H7N5S | [1] |

| Molecular Weight | 193.23 g/mol | [1] |

| CAS Number | 36209-51-5 | |

| Melting Point | 250-254 °C | |

| Predicted pKa | 7.49 ± 0.20 | [2] |

| Solubility | Soluble in various solvents, with its metal complexes showing excellent solubility in DMSO. |

Synthesis

The synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is typically achieved through a multi-step process commencing from isonicotinic acid hydrazide. The general synthetic route involves the initial conversion of the hydrazide to a 1,3,4-oxadiazole-2-thiol intermediate, followed by treatment with hydrazine hydrate to yield the final triazole product.[3]

A logical workflow for the synthesis is depicted in the following diagram:

Caption: Synthetic workflow for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Biological Activities and Potential Applications

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development.

Antimicrobial Activity

This class of compounds is particularly noted for its potent antibacterial and antifungal properties.[4] The proposed mechanism of action for many azole antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi. While the specific enzyme targets for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol are not fully elucidated, it is believed to act by inhibiting essential microbial enzymes.[4]

Qualitative studies have shown that the parent compound is active against Staphylococcus aureus. However, it has been reported to be inactive against Escherichia coli and Pseudomonas aeruginosa.[5] Further research is required to determine the specific Minimum Inhibitory Concentrations (MICs) against a wider range of microorganisms.

Anticancer and Other Activities

Derivatives of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have also been investigated for their potential as anticancer and antioxidant agents. While quantitative data for the parent compound is limited in the public domain, the triazole scaffold is a well-established pharmacophore in the design of anticancer drugs.

Experimental Protocols

Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol[4]

-

Step 1: Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol. A mixture of isonicotinic acid hydrazide, potassium hydroxide, and carbon disulfide in ethanol is refluxed for 10-12 hours.

-

Step 2: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. The resulting 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol is then refluxed with 99% hydrazine hydrate in absolute ethanol for 8-9 hours to yield the final product.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[7][8][9]

-

Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in Mueller-Hinton broth.

-

Plate Preparation: The test compound is serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The workflow for a typical broth microdilution assay is illustrated below:

Caption: Workflow for MIC determination using the broth microdilution method.

In Vitro Cytotoxicity Assay (MTT Assay)[10][11][12][13]

-

Cell Seeding: Plate cells at a density of approximately 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a further 24-72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Conclusion

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its demonstrated antimicrobial properties, coupled with the known anticancer and antioxidant activities of its derivatives, make it a compelling lead structure for the development of new therapeutic agents. This technical guide provides a foundational resource for researchers, offering key data and detailed methodologies to facilitate further investigation into this promising molecule. Future research should focus on elucidating its precise mechanism of action, expanding the scope of its biological evaluation, and optimizing its structure to enhance therapeutic efficacy and selectivity.

References

The Rise of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Pyridinyl-Triazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of pyridine and triazole rings has given rise to a class of heterocyclic compounds with remarkable versatility and a broad spectrum of biological activities. Pyridinyl-triazoles have emerged as a privileged scaffold in medicinal chemistry, demonstrating potential as antifungal, antibacterial, anticancer, antiviral, anticonvulsant, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of pyridinyl-triazole compounds, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

A Historical Perspective: From Triazole's Discovery to a Privileged Scaffold

The journey of pyridinyl-triazole compounds is rooted in the history of its constituent heterocycles. The term "triazole" was first coined in 1885 by Swedish chemist J. A. Bladin, marking the formal beginning of triazole chemistry.[1] For decades, research focused on the fundamental synthesis and characterization of the triazole ring.

A significant turning point for the therapeutic application of triazoles came in 1969 with the discovery of the first azole antifungal agents.[1] These early imidazole-based compounds paved the way for the development of the more potent and less toxic triazole antifungals. The introduction of the first-generation triazoles, such as fluconazole and itraconazole in the early 1980s and 1990s, revolutionized the treatment of systemic fungal infections and solidified the importance of the triazole scaffold in medicine.[2]

The strategic combination of the triazole ring with the pyridine moiety, another well-established pharmacophore present in over 7000 drugs, marked a pivotal step in the exploration of new chemical space for drug discovery.[3][4] Researchers began to investigate the synergistic effects of these two rings, leading to the discovery of pyridinyl-triazole derivatives with a wide array of enhanced biological activities.[3] This has led to extensive research into their potential as novel therapeutic agents for a multitude of diseases.

Synthetic Strategies and Experimental Protocols

The synthesis of pyridinyl-triazole compounds can be broadly categorized based on the resulting isomeric structure. Various methods have been developed for the preparation of 2-pyridinyl, 3-pyridinyl, and 4-pyridinyl substituted triazoles, as well as fused ring systems.

Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

A common and versatile starting material for the synthesis of 4-pyridinyl-1,2,4-triazole derivatives is isonicotinic acid hydrazide (isoniazid). A widely employed method involves the conversion of isonicotinic acid hydrazide to a thiosemicarbazide intermediate, followed by cyclization.

Experimental Protocol:

-

Step 1: Synthesis of Potassium 3-(isonicotinoyl)dithiocarbazate:

-

To a solution of potassium hydroxide (0.02 mol) in absolute ethanol (50 mL), add isonicotinic acid hydrazide (0.01 mol).

-

Cool the mixture in an ice bath and add carbon disulfide (0.02 mol) dropwise with constant stirring.

-

Continue stirring for 12-16 hours at room temperature.

-

Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry.

-

-

Step 2: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol:

-

Reflux a suspension of potassium 3-(isonicotinoyl)dithiocarbazate (0.01 mol) and hydrazine hydrate (0.02 mol) in water (20 mL) for 4-6 hours.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 5-6.

-

Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford the desired product.

-

.

Caption: Experimental workflow for the synthesis and biological evaluation of pyridinyl-triazole compounds.

Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole

This method describes a facile, one-pot synthesis of a di-substituted pyridinyl-triazole directly from isonicotinic acid.

Experimental Protocol:

-

A mixture of isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine hydrate (2 mL) is heated in a 15 mL Teflon-lined reactor at 186°C for 48 hours.[5]

-

The resulting liquid is diluted with water, and the pH is adjusted to 6 with HCl solution.

-

The white precipitate, a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole, is collected and recrystallized from ethanol.[5]

-

For obtaining the pure deaminated product, the mixture is dissolved in aqueous HCl (6M) and treated with an aqueous solution of NaNO2.[5]

-

After stirring for 5-6 hours, the pH is adjusted to 6.5 with 10% NaOH solution.[5]

-

The resulting white precipitate is filtered, dried, and recrystallized from ethanol to yield pure 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.[5]

Synthesis of 2-Pyridinyl-1,2,3-Triazoles via Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,4-disubstituted 1,2,3-triazoles. This methodology can be readily adapted for the synthesis of 2-pyridinyl-1,2,3-triazoles.

Experimental Protocol:

-

Step 1: Synthesis of 2-Azidopyridine:

-

To a solution of 2-chloropyridine (0.01 mol) in dimethylformamide (DMF, 20 mL), add sodium azide (0.015 mol).

-

Heat the reaction mixture at 100°C for 24 hours.

-

After cooling, pour the mixture into water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-azidopyridine.

-

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition:

-

To a solution of 2-azidopyridine (0.01 mol) and a terminal alkyne (0.01 mol) in a mixture of t-butanol and water (1:1, 20 mL), add sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(pyridin-2-yl)-1H-1,2,3-triazole derivative.

-

Biological Activities and Quantitative Data

Pyridinyl-triazole derivatives have demonstrated a remarkable range of biological activities. The following tables summarize some of the reported quantitative data for their anticancer, antimicrobial, anticonvulsant, antiviral, and antioxidant effects.

Table 1: Anticancer Activity of Pyridinyl-Triazole Derivatives (IC50 in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| TP6 | B16F10 (Murine Melanoma) | 41.12 | [6] |

| Pyridone-based analogue | A549 (Lung Carcinoma) | ~0.008-0.015 | [7] |

| Pyridone-based analogue | MCF-7 (Breast Adenocarcinoma) | ~0.008-0.015 | [7] |

| Thiazole-based derivative | MCF-7 (Breast Adenocarcinoma) | ~0.050-0.120 | [7] |

Table 2: Antimicrobial Activity of Pyridinyl-Triazole Derivatives (MIC in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Triazolopyridine derivative | Staphylococcus aureus | 0.25 | [8] |

| Triazolopyridine derivative | Escherichia coli | 0.25 | [8] |

| 12k | S. aureus | 4.0 | [9] |

| 12e | S. aureus | 4.8 | [9] |

| 12f | E. coli | 5.1 | [9] |

Table 3: Anticonvulsant Activity of Pyridinyl-Triazole Derivatives (ED50 in mg/kg)

| Compound ID | Test Model | ED50 (mg/kg) | Reference |

| 6c | MES | 9.5 | [10] |

| 6c | scPTZ | 20.5 | [10] |

| 13 | MES | 28.9 | [11] |

| 19 | MES | 11.4 | [11] |

| 19 | scPTZ | 31.7 | [11] |

Table 4: Antiviral Activity of Pyridinyl-Triazole Derivatives (EC50 in µM)

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| Compound 2 | Chikungunya virus | BHK-21 | 28.6 | [12] |

| Compound 2 | Chikungunya virus | Vero | 30.0 | [12] |

| Compound 1 | Chikungunya virus | Vero | 19.9 | [12] |

| Compound 2 (clinical isolate) | Chikungunya virus | Vero | 19.7 | [12] |

Table 5: Antioxidant Activity of Pyridinyl-Triazole Derivatives (IC50 in µg/mL)

| Compound ID | Assay | IC50 (µg/mL) | Reference |

| Compound G | DPPH | 7.12 | [5][13] |

| Compound G | ABTS | 4.59 | [5][13] |

| Compound 9b | DPPH | N/A (49.4% inhibition at 10 µM) | [14] |

| Compound 5b | DPPH | 5.84 | [15] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyridinyl-triazole compounds stem from their ability to interact with various biological targets. Some of the key mechanisms of action that have been elucidated are detailed below.

Inhibition of Fungal Cytochrome P450 14α-demethylase (CYP51)

Many triazole-based antifungal agents, including those with a pyridine moiety, exert their effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its catalytic activity. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the integrity of the fungal cell membrane.

.

Caption: Inhibition of fungal ergosterol biosynthesis by pyridinyl-triazole compounds targeting CYP51.

Inhibition of TGF-β Type I Receptor (ALK5)

Certain pyridinyl-triazole derivatives have been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][12] The TGF-β signaling pathway is implicated in a wide range of cellular processes, and its dysregulation is associated with diseases such as cancer and fibrosis. By binding to the ATP-binding site of the ALK5 kinase domain, these inhibitors block the phosphorylation of downstream signaling molecules, Smad2 and Smad3, thereby abrogating the pro-fibrotic and pro-tumorigenic effects of TGF-β.[16] The binding mode often involves hydrogen bond interactions with the hinge region of the kinase and occupation of a hydrophobic pocket.[17]

.

Caption: Pyridinyl-triazole inhibitors block the TGF-β signaling pathway by targeting the ALK5 kinase.

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a hallmark of many cancers. Some triazole-containing compounds have been developed as mTOR inhibitors.[6][18] These inhibitors can act as ATP-competitive inhibitors, binding to the kinase domain of mTOR and blocking its activity. This leads to the dephosphorylation of downstream effectors such as S6K1 and 4E-BP1, resulting in the inhibition of protein synthesis and cell cycle arrest.

.

Caption: Pyridinyl-triazole compounds can inhibit cancer cell growth by targeting the mTOR signaling pathway.

Conclusion and Future Directions

Pyridinyl-triazole compounds represent a highly versatile and promising class of heterocyclic scaffolds in drug discovery. Their rich history, evolving synthetic methodologies, and broad spectrum of biological activities underscore their importance in medicinal chemistry. The ability to systematically modify the substitution patterns on both the pyridine and triazole rings allows for fine-tuning of their pharmacological properties and the development of compounds with high potency and selectivity for a variety of biological targets.

Future research in this area will likely focus on several key aspects:

-

Development of Novel Synthetic Methodologies: The exploration of more efficient, green, and regioselective synthetic routes will continue to be a priority.

-

Expansion of Biological Screening: Investigating the potential of pyridinyl-triazoles against a wider range of diseases and biological targets will likely uncover new therapeutic applications.

-

Structure-Based Drug Design: A deeper understanding of the binding interactions between pyridinyl-triazole derivatives and their target proteins will facilitate the rational design of next-generation inhibitors with improved efficacy and safety profiles.

-

Clinical Translation: The progression of promising lead compounds through preclinical and clinical development will be crucial to realizing the full therapeutic potential of this remarkable class of compounds.

The continued exploration of the chemical and biological space of pyridinyl-triazoles holds great promise for the discovery of novel and effective therapeutic agents to address a multitude of unmet medical needs.

References

- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 2. Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on Design and Development of Pyridyl Triazole Derivatives (2024) | Gauri B. Phadtare [scispace.com]

- 4. Discovery of mammalian target of rapamycin (mTOR) kinase inhibitor CC-223. | Semantic Scholar [semanticscholar.org]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. researchgate.net [researchgate.net]

- 10. japer.in [japer.in]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pharm.minia.edu.eg [pharm.minia.edu.eg]

- 15. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 16. Computational studies of TGF-βRI (ALK-5) inhibitors: analysis of the binding interactions between ligand-receptor using 2D and 3D techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Tautomeric Forms of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide

This guide provides a comprehensive analysis of the tautomeric forms of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The existence of thione-thiol tautomerism in this molecule influences its physicochemical properties, reactivity, and biological activity. This document outlines the synthesis, experimental and computational characterization, and the equilibrium between the tautomeric forms, presenting data in a structured format for researchers, scientists, and drug development professionals.

Thione-Thiol Tautomerism

The core of this guide focuses on the equilibrium between the two primary tautomeric forms of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: the thione form and the thiol form. The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form contains a carbon-sulfur single bond with a protonated sulfur atom (S-H).

Computational studies on 1,2,4-triazole-3-thione and its derivatives have consistently shown that the thione tautomer is the more stable form in the gas phase.[1][2] This stability is a key factor in understanding the compound's behavior. The equilibrium between these two forms can be influenced by factors such as the solvent, pH, and temperature.

Synthesis and Characterization

The synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol has been successfully achieved, often starting from isoniazid.[3] The resulting compound can be thoroughly characterized using a variety of spectroscopic and analytical techniques to confirm its structure and investigate the tautomeric equilibrium.

General Synthetic Pathway

A common synthetic route involves the reaction of a starting material like 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol with hydrazine hydrate in an alcoholic medium under reflux.[4] Another approach starts with isonicotinic acid hydrazide.[5]

Spectroscopic Data

Spectroscopic methods are invaluable for distinguishing between the thione and thiol tautomers. The presence of characteristic absorption bands in FT-IR spectra and distinct chemical shifts in NMR spectra can provide evidence for the predominant form in a given state (solid or solution).

Table 1: Key Spectroscopic Data for Tautomer Identification

| Spectroscopic Technique | Thione Form Feature | Thiol Form Feature | Reference |

| FT-IR (cm⁻¹) | C=S stretching vibration | S-H stretching vibration (often weak) | [6] |

| ¹H NMR (ppm) | N-H proton signal | S-H proton signal (can be broad and exchangeable) | [7] |

| ¹³C NMR (ppm) | C=S carbon signal (typically downfield) | C-S carbon signal | [8][9] |

| UV-Vis (nm) | n→π* transition of the C=S chromophore | π→π* transitions | [6][10] |

Experimental and Computational Protocols

A combination of experimental and computational methods is typically employed to provide a comprehensive understanding of the tautomerism of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Experimental Analysis Workflow

The experimental investigation generally follows a logical progression from synthesis to detailed characterization.

A particularly useful technique for studying tautomeric mixtures in solution is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[10] This method can separate the tautomers, allowing for their individual detection and quantification. In one study on a similar triazole, the thione form was found to be the major component (97.27%) and the thiol form the minor component (2.73%) in the analyzed mixture.[10]

Computational Methodology

Quantum chemical calculations, especially Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities and properties of tautomers.

-

Method: DFT calculations are commonly performed to optimize the geometries of the tautomers and calculate their relative energies.[1][6][11]

-

Functional and Basis Set: The B3LYP functional with a basis set such as 6-31G(d,p) or 6-311++G(d,p) has been shown to be reliable for studying this type of tautomerism.[1][6]

-

Solvent Effects: The polarizable continuum model (PCM) can be used to investigate the influence of different solvents on the tautomeric equilibrium.[11]

-

Vibrational Analysis: Computed vibrational frequencies can be compared with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands to specific tautomers.[1][6]

Quantitative Data

The following tables summarize hypothetical quantitative data based on typical findings for this class of compounds, as detailed in various research articles.

Table 2: Calculated Relative Energies of Tautomers

| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| Thione | B3LYP | 6-31G(d,p) | 0.00 (most stable) | [1] |

| Thiol | B3LYP | 6-31G(d,p) | > 0 | [1] |

Table 3: HPLC-MS Quantification of Tautomers in Solution (Example)

| Tautomer | Retention Time (min) | Peak Area (%) | m/z | Reference |

| Thione | 5.8 | 97.27 | 235 | [10] |

| Thiol | 8.6 | 2.73 | 235 | [10] |

Conclusion

The tautomerism of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a critical aspect of its chemical identity. Both experimental and computational evidence strongly suggest that the thione form is the predominant and more stable tautomer. A thorough understanding of this equilibrium, achieved through the synthesis and characterization methods outlined in this guide, is essential for the rational design and development of new therapeutic agents based on this versatile molecular scaffold. The interplay between the thione and thiol forms can significantly impact the compound's interaction with biological targets, making this a crucial area of study for medicinal chemists.

References

- 1. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol<i> H</i>-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies | AVESİS [avesis.omu.edu.tr]

- 4. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. research.itu.edu.tr [research.itu.edu.tr]

Technical Guide: Physicochemical Properties, Synthesis, and Biological Profile of 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterocyclic scaffold, 1,2,4-triazole-3-thione, is a prominent pharmacophore in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide focuses on a specific derivative, 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thione, with the molecular formula C7H7N5S. This document provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and an exploration of its biological activities, with a focus on its antimicrobial potential. The information is curated to support researchers and professionals in the fields of medicinal chemistry and drug development.

Physicochemical and Structural Data

The fundamental properties of 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thione are summarized in the table below. This data is essential for its identification, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C7H7N5S | [1] |

| Molecular Weight | 193.23 g/mol | [1] |

| CAS Number | 36209-51-5 | [1] |

| Melting Point | 250-254 °C | |

| Appearance | White powder/crystals | [2] |

| InChI Key | LHSIJUVRXSETDR-UHFFFAOYSA-N | |

| SMILES | Nc1nnc(S)n1-c2ccncc2 |

Synthesis Protocols

The synthesis of 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol is a multi-step process commencing from isonicotinic acid hydrazide. The following protocol is a standard method reported in the literature.[3]

Experimental Protocol: Synthesis of 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Step 1: Synthesis of 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol

-

A mixture of isonicotinic acid hydrazide, potassium hydroxide, and carbon disulfide in ethanol is refluxed for 10-12 hours.[3]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, the reaction mixture is cooled, and the intermediate product, 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol, is isolated.

Step 2: Synthesis of 4-amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol

-

The intermediate from Step 1 is refluxed with hydrazine hydrate (99%) in absolute ethanol for 8-9 hours.[3]

-

The reaction mixture changes color, and the evolution of hydrogen sulfide may be observed.[2]

-

After cooling, the mixture is diluted with cold water and acidified with hydrochloric acid to precipitate the crude product.[2]

-

The resulting white solid is collected by filtration, washed with water, and recrystallized from ethanol to yield pure 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol.[2]

Biological Activity

Derivatives of 1,2,4-triazole-3-thione are recognized for their broad range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[3][4][5] The primary and most consistently reported activity for this class of compounds is antimicrobial.

Antimicrobial Activity

A study on Schiff base derivatives of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol demonstrated moderate to good antimicrobial activity against a panel of bacteria and fungi.[3] The Minimum Inhibitory Concentration (MIC) values for some of these derivatives are presented below.

| Derivative | Test Organism | MIC (µg/mL) |

| 4c (p-OH) | S. aureus | 16 |

| B. subtilis | 20 | |

| 4e (p-Br) | E. coli | 25 |

| S. typhi | 31 | |

| C. albicans | 24 | |

| A. niger | 32 | |

| Data from a study on derivatives of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[3] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Dilution Method)

-

Preparation of Media: Sabouraud's dextrose agar is prepared and autoclaved.[3]

-

Compound Dilution: The test compound is dissolved in a suitable solvent (e.g., DMF) and serially diluted to achieve a range of final concentrations (e.g., 5-100 µg/mL) in the agar plates.[3]

-

Inoculum Preparation: Suspensions of the test microorganisms are prepared to a standardized concentration (e.g., 10^5 cfu/mL).[3]

-

Inoculation: The agar plates containing the diluted compound are inoculated with the microbial suspensions.[3]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 25°C for 72 hours for fungi).[3]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Other Potential Biological Activities

-

Anticancer Activity: Related 1,2,4-triazole derivatives have shown anticancer properties. For instance, some 1,2,4-triazole-pyridine hybrids exhibited IC50 values in the range of 41.12 µM to 61.11 µM against murine melanoma (B16F10) cell lines.[7] Another study on 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives reported IC50 values as low as 3.854 µM against the A549 human lung cancer cell line.[8]

-

Antioxidant Activity: Certain 4-amino-5-substituted-1,2,4-triazole-linked hydroxamic acid derivatives have demonstrated potent antioxidant properties, with IC50 values for some compounds being lower than the standard, ascorbic acid.[9]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol has not been fully elucidated. However, the biological activity of 1,2,4-triazole-3-thione derivatives is often attributed to their ability to chelate metal ions essential for enzymatic functions in pathogens or to interact with various biological receptors through hydrogen bonding and dipole interactions.[10][11]

More recently, derivatives of 1,2,4-triazole-3-thione have been identified as inhibitors of DCN1, a critical co-E3 ligase in the neddylation process, which is implicated in diseases such as cancer and cardiac fibrosis. One such derivative, HD2, exhibited a very potent IC50 of 2.96 nM.[12] This suggests that the 1,2,4-triazole-3-thione scaffold may have the potential to modulate specific signaling pathways, although further research is required to determine if 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol interacts with similar targets.

Conclusion

4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thione is a versatile heterocyclic compound with a well-established synthetic route and significant potential as a scaffold for the development of new therapeutic agents, particularly antimicrobials. The data presented in this guide, including its physicochemical properties, detailed synthesis protocols, and an overview of its biological activities, provides a solid foundation for further research and development. Future studies should focus on elucidating the specific molecular targets and mechanisms of action to fully realize the therapeutic potential of this promising compound.

References

- 1. scbt.com [scbt.com]

- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 3. connectjournals.com [connectjournals.com]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 12. Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 36209-51-5). The information herein is compiled from various sources, including supplier safety data sheets for the compound and structurally related chemicals. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.

Chemical and Physical Properties

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 36209-51-5 | |

| Molecular Formula | C₇H₇N₅S | |

| Molecular Weight | 193.23 g/mol | |

| Melting Point | 250-254 °C | [2] |

| Appearance | Solid (form may vary) | General knowledge |

| Solubility | Soluble in pyridine (10%) | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation. A summary of the GHS hazard classifications is provided in Table 2.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |

Signal Word: Warning

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure. The following diagram outlines the recommended PPE.

Caption: Recommended PPE for handling 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Dust Formation: Avoid creating dust. Use appropriate tools for transferring the solid.

-

Hygiene: Wash hands thoroughly after handling.

Storage

-

Container: Keep the container tightly closed.

-

Conditions: Store in a cool, dry, and well-ventilated place.

-

Incompatibilities: Store away from strong oxidizing agents.

First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

Caption: First aid measures for exposure to 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

-

Specific Hazards: During a fire, hazardous decomposition products such as nitrogen oxides, carbon oxides, and sulfur oxides may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

Caption: Workflow for responding to a spill of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Toxicological Information

Ecological Information

Specific data on the environmental fate and ecological effects of this compound are not available in the searched literature. It is recommended to prevent its release into the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service.

Experimental Protocols

Weighing and Transferring the Solid

-

Preparation: Don the appropriate PPE as outlined in Section 3. Ensure the chemical fume hood is operational.

-

Work Area: Perform all manipulations within the fume hood. Place a weigh boat on an analytical balance and tare.

-

Transfer: Carefully open the container. Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid generating dust.

-

Closure: Securely close the container immediately after use.

-

Cleanup: Clean any minor spills within the fume hood immediately. Wipe down the spatula and the work surface. Dispose of contaminated wipes in a designated waste container.

Preparing a Solution

-

Preparation: Wear the recommended PPE. Conduct the procedure in a chemical fume hood.

-

Solvent: Choose an appropriate solvent. Based on available data, pyridine is a suitable solvent.[3]

-

Dissolution: Add the weighed solid to a clean, dry flask. Slowly add the solvent to the flask while stirring or agitating to facilitate dissolution.

-

Storage: If the solution is to be stored, ensure the flask is properly labeled and sealed.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult your institution's safety policies and the most current Safety Data Sheet (SDS) for any chemical before use.

References

commercial suppliers of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its commercial availability, synthesis protocols, and known biological activities, serving as a vital resource for researchers in drug discovery and development.

Commercial Suppliers

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 36209-51-5) is available from several commercial suppliers. The table below summarizes the available data on purity and supplier information. Pricing and available quantities are subject to change and should be confirmed on the suppliers' websites.

| Supplier | Purity | Molecular Formula | Molecular Weight |

| Sigma-Aldrich | 97% | C₇H₇N₅S | 193.23 |

| Fisher Scientific | - | C₇H₇N₅S | 193.23 |

| Santa Cruz Biotechnology | - | C₇H₇N₅S | 193.23 |

| Amerigo Scientific | 97% | C₇H₇N₅S | 193.23 |

| Chem-Impex | - | C₇H₇N₅S | 193.23 |

Synthesis and Experimental Protocols

The synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a well-established multi-step process, commencing from isonicotinic acid hydrazide. The general synthetic route involves the formation of an intermediate oxadiazole, followed by cyclization with hydrazine hydrate.

Step 1: Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

This initial step involves the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of a strong base, typically potassium hydroxide.

Materials:

-

Isonicotinic acid hydrazide

-

Potassium hydroxide

-

Carbon disulfide

-

Absolute ethanol

Procedure:

-

A mixture of isonicotinic acid hydrazide, potassium hydroxide, and carbon disulfide is prepared in absolute ethanol.

-

The mixture is refluxed for a period of 10-12 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product, 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, is collected by filtration.

Step 2: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

The intermediate oxadiazole is then converted to the target triazole through a reaction with hydrazine hydrate.

Materials:

-

5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

-

Hydrazine hydrate (99%)

-

Absolute ethanol

Procedure:

-

The 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol obtained from Step 1 is suspended in absolute ethanol.

-

An excess of hydrazine hydrate (99%) is added to the suspension.

-

The mixture is refluxed for 8-9 hours. During this time, the evolution of hydrogen sulfide gas may be observed.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling, the reaction mixture is diluted with cold water and acidified with hydrochloric acid.

-

The resulting precipitate, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, is filtered, washed with water, and can be recrystallized from ethanol to yield the pure product.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Caption: Synthetic pathway of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Biological Activities and Potential Applications

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol serves as a versatile scaffold in medicinal chemistry due to its diverse biological activities. The presence of the triazole ring, along with the amino and thiol groups, allows for further chemical modifications to develop derivatives with enhanced potency and selectivity.

The primary reported biological activities include:

-

Antibacterial Activity: The compound has shown inhibitory effects against various bacterial strains.

-

Antifungal Activity: It is also effective against several fungal species.

-

Antioxidant Properties: The thiol group can contribute to radical scavenging activities.

These properties make it a valuable starting material for the development of new therapeutic agents. Its derivatives have been investigated for a broader range of activities, including anti-inflammatory and anticancer properties.

The logical relationship from the core compound to its potential applications is visualized in the following diagram.

Methodological & Application

Application Notes and Protocols: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Abstract

This document provides a detailed protocol for the synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of a potassium dithiocarbazinate salt from isonicotinic acid hydrazide, followed by cyclization with hydrazine hydrate to yield the target triazole. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting antibacterial, antifungal, antiviral, and antitumor properties. The incorporation of a thiol group and an amino group at positions 3 and 4, respectively, along with a pyridine moiety at position 5, can significantly modulate the biological activity of the resulting molecule. The title compound, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, serves as a versatile intermediate for the synthesis of more complex derivatives, including Schiff bases and Mannich bases.[1][2] The synthetic pathway described herein is a well-established and efficient method for preparing this class of compounds.[3][4]

Reaction Scheme

The overall synthesis proceeds in two key steps:

-

Formation of Potassium 3-(isonicotinoyl)dithiocarbazate: Isonicotinic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide.

-

Cyclization to 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: The intermediate potassium salt is then refluxed with hydrazine hydrate to induce cyclization and formation of the triazole ring.

A common alternative approach involves the initial formation of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol from isonicotinic acid hydrazide and carbon disulfide, which is then converted to the desired triazole by treatment with hydrazine hydrate.[1][2]

Experimental Protocol

Materials and Reagents:

-

Isonicotinic acid hydrazide

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Absolute ethanol

-

Hydrazine hydrate (80% or 99%)

-

Hydrochloric acid (HCl), dilute

-

Distilled water

Step 1: Synthesis of Potassium 3-(isonicotinoyl)dithiocarbazate

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (0.056 g, 1 mmol) in absolute ethanol (20 mL).

-

To this solution, add isonicotinic acid hydrazide (0.137 g, 1 mmol).

-

Cool the mixture in an ice bath and add carbon disulfide (0.076 g, 1 mmol) dropwise while stirring.

-

Continue stirring the reaction mixture at room temperature for 10-12 hours.

-

The resulting precipitate, potassium 3-(isonicotinoyl)dithiocarbazate, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

-

To a suspension of the potassium salt obtained in Step 1 (0.25 g, 1 mmol) in water (4 mL), add hydrazine hydrate (0.2 mL, 4 mmol).

-

Transfer the mixture to a round-bottom flask and reflux for approximately 4-6 hours. The progress of the reaction can be monitored by the cessation of hydrogen sulfide gas evolution (which can be tested with lead acetate paper).[3]

-

After reflux, cool the reaction mixture to room temperature and dilute with cold water (30 mL).[3]

-

Acidify the solution with dilute hydrochloric acid to a pH of 1-2 to precipitate the product.[5]

-

Stir the mixture at room temperature for 30 minutes.[5]

-

Filter the resulting white precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[3][6]

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₇H₇N₅S | [7] |

| Molecular Weight | 193.23 g/mol | [7] |

| Appearance | White solid/powder | [3][5] |

| Melting Point | 250-254 °C | [7] |

| Yield | 65-80% | [3][5] |

Note: Yields are dependent on reaction conditions and purification efficiency.

Visualization of Experimental Workflow

Caption: Synthetic pathway for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

References

- 1. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 5. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]

- 6. ijcrt.org [ijcrt.org]

- 7. 4-氨基-5-(4-吡啶基)-4H-1,2,4-三唑-3-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 1,2,4-triazole derivatives. The 1,2,4-triazole scaffold is a crucial component in a wide range of therapeutic agents, exhibiting antifungal, antiviral, anticancer, and anticonvulsant properties.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green chemistry technique that significantly accelerates the synthesis of these derivatives, often resulting in higher yields and purer products compared to conventional heating methods.[1][2]

Microwave-assisted synthesis utilizes the ability of polar molecules and ions in a reaction mixture to absorb microwave energy, leading to rapid and uniform heating.[3][4] This efficient energy transfer can dramatically reduce reaction times from hours to minutes and enable reactions that are otherwise inefficient.[1][3][4] The primary benefits of MAOS include enhanced reaction rates, higher yields, and the potential for solvent-free reactions, aligning with the principles of green chemistry.[1]

General Workflow for Microwave-Assisted Synthesis

The microwave-assisted synthesis of 1,2,4-triazole derivatives generally follows a straightforward workflow. The key steps involve the preparation of the reaction mixture, execution of the reaction in a microwave reactor, and subsequent workup and purification of the product.

Caption: General workflow for microwave-assisted synthesis of 1,2,4-triazole derivatives.

Comparative Data of Microwave-Assisted Synthesis Methods

The following table summarizes quantitative data from various studies on the microwave-assisted synthesis of 1,2,4-triazole derivatives, highlighting the significant reduction in reaction time and improvement in yields compared to conventional heating methods.

| Derivative Type | Starting Materials | Solvent/Catalyst | Microwave Conditions | Reaction Time (Microwave) | Yield (Microwave) | Reaction Time (Conventional) | Yield (Conventional) | Reference |

| 4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | Varied | - | - | 10–25 min | 97% | 290 min | 78% | [2] |

| 3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives | Varied | - | - | 5 min | 96% | - | - | [2] |

| 1,3,5-Trisubstituted-1,2,4-triazoles | Amide derivatives, Hydrazines | - | - | 1 min | 85% | > 4 hours | - | [2] |

| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | Varied | Ethanol | - | 30 min | 96% | 27 hours | - | [2][5] |

| Thioether derivatives containing 1,2,4-triazole moieties | Ethyl 2-chloroacetate, 4-chlorophenol | - | - | 15 min | 81% | - | - | [5] |

| Substituted 1,2,4-triazoles | Aromatic hydrazide, Substituted nitrile | n-Butanol / K2CO3 | 150°C | 2 hours | - | - | - | |

| 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazepine derivatives | 1-Amino-2-mercapto-5-substituted triazoles, Substituted chalcones | - | - | 60-120 sec | - | - | - | [5] |

| 3,5-Disubstituted-1,2,4-triazole derivatives | Ammonia, Organo-nitriles | - | - | 1.5 hours | 85% | 72 hours (hydrothermal) | - | [5] |

Detailed Experimental Protocols

The following are representative protocols for the microwave-assisted synthesis of 1,2,4-triazole derivatives.

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Nitriles and Hydrazides

This protocol is based on the condensation of an aromatic hydrazide with a substituted nitrile.

Materials:

-

Aromatic hydrazide (1.0 eq)

-

Substituted nitrile (1.1 eq)

-

Potassium carbonate (1.1 eq)

-

n-Butanol

-

Microwave reactor vials (10-20 mL)

-

Microwave synthesizer

Procedure:

-

To a 20 mL microwave reaction vial, add the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).

-

Add 10 mL of n-Butanol to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 150°C for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated product is then filtered.

-

The crude product can be recrystallized from ethanol to yield the pure 1,2,4-triazole derivative.

Protocol 2: Synthesis of 4-Amino-1,2,4-triazole-3-thiol Derivatives

This protocol outlines a multi-step synthesis of a 1,2,4-triazole-3-thiol, followed by the preparation of Schiff bases under microwave irradiation.[6]

Step 1: Synthesis of Benzohydrazide

-

Esterification of benzoyl chloride with methanol in the presence of concentrated sulfuric acid.

-

Reaction of the resulting ester with hydrazine hydrate to yield benzohydrazide.

Step 2: Synthesis of Potassium Dithiocarbazinate

-

Dissolve the benzohydrazide in ethanolic potassium hydroxide solution.

-

Add carbon disulfide dropwise to the solution to yield potassium dithiocarbazinate.

Step 3: Synthesis of 4-Amino-1,2,4-triazole-3-thiol

-

Cyclize the potassium dithiocarbazinate by reacting it with hydrazine hydrate under microwave irradiation.

Step 4: Synthesis of Schiff's Bases

-

React the 4-amino-1,2,4-triazole-3-thiol with various substituted benzaldehydes under microwave irradiation to form the final Schiff's base derivatives.

Protocol 3: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles

This protocol describes an efficient one-pot synthesis via cyclization with hydrazines followed by N-acylation.[2]

Materials:

-

Amide derivative

-

Hydrazine

-

Microwave reactor

Procedure:

-

In a microwave vial, combine the amide derivative and hydrazine.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture for 1 minute. The specific power and temperature settings should be optimized for the specific substrates.

-

After cooling, the reaction mixture is worked up to isolate the 1,3,5-trisubstituted-1,2,4-triazole.

Safety Precautions

-

Microwave-assisted synthesis should be carried out in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should not be used.

-

Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

-

Ensure that the reaction vials are properly sealed to prevent leakage and pressure buildup.

-

Be aware of the potential for rapid heating and pressure increases, especially with volatile solvents.

-

Consult the safety data sheets (SDS) for all chemicals used in the synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]

- 6. rjptonline.org [rjptonline.org]

Application Notes and Protocols for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as a Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as a versatile ligand. Detailed experimental protocols are provided to facilitate its use in research and development.

Introduction

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound incorporating a triazole, a pyridine, and a thiol group. This unique combination of functional groups makes it an excellent chelating agent for various metal ions. The resulting metal complexes have shown significant potential in diverse fields, including medicinal chemistry as antimicrobial and antifungal agents, and in materials science.[1][2] The ligand typically acts as a bidentate agent, coordinating through the sulfur atom of the thiol group and a nitrogen atom from the amino group, forming a stable five-membered ring with the metal center.[3]

Physicochemical Properties of the Ligand

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₅S | [3] |

| Molecular Weight | 193.23 g/mol | [3] |

| Melting Point | 210-212 °C | [3] |

| Appearance | White solid | [3] |

Synthesis Protocols

Protocol 1: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol is adapted from the method described by Majeed et al.[3]

Materials:

-

Isonicotinic acid

-

Potassium hydroxide (KOH)

-

Ethanol

-

Carbon disulfide (CS₂)

-

Dry ether

-

Hydrazine hydrate (99%)

-

Distilled water

-

Hydrochloric acid (HCl)

Procedure:

Step 1: Synthesis of Potassium 2-(isonicotinoyl)hydrazine-1-carbodithioate

-

In a flask, dissolve isonicotinic acid (1.0 g, 7.2 mmol) and potassium hydroxide (0.44 g, 8.0 mmol) in 10 mL of ethanol.

-

Slowly add carbon disulfide (2 mL, 14 mmol) to the mixture.

-

Stir the reaction mixture for 10 hours.

-

Add 10 mL of dry ether to precipitate the product.

-

Filter the resulting yellow precipitate, wash with ether, and dry. This potassium salt is used in the next step without further purification.

Step 2: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

-

Reflux a mixture of the potassium salt from Step 1 (1.0 g, ~4.0 mmol) and an excess of 99% hydrazine hydrate (5 mL) in 20 mL of water for 4-5 hours.

-

During the reaction, the color of the mixture will change, and hydrogen sulfide gas will be evolved.

-

Cool the reaction mixture and dilute it with approximately 50 mL of cold water.

-

Acidify the solution by adding hydrochloric acid dropwise until a white precipitate forms.

-

Filter the precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure product.

-

Dry the product in a desiccator. The reported yield is 62%.[3]

Protocol 2: General Procedure for the Synthesis of Metal Complexes

This general protocol can be used for the synthesis of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) complexes.[3]

Materials:

-

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Ligand)

-

Ethanol

-

Metal salts (e.g., Nickel(II) acetate, Copper(II) acetate, Zinc(II) acetate dihydrate, Cadmium(II) acetate, Tin(II) chloride)

-

Methanol (for washing)

Procedure:

-

Prepare an ethanolic solution of the ligand.

-

Prepare an ethanolic solution of the respective metal salt.

-

Add the metal salt solution to the ligand solution in a 1:2 (metal:ligand) molar ratio.

-

Reflux the mixture for two hours.

-

Allow the solution to cool to room temperature, which should result in the formation of crystalline colored precipitates.

-

Filter the solid product.

-

Wash the precipitate with hot methanol.

-

Dry the complex and recrystallize from ethanol if necessary.

Characterization of Metal Complexes

A series of metal complexes with the formula [M(L)₂], where L is the deprotonated ligand, have been synthesized and characterized.[3]

Physical Properties of Metal Complexes

| Complex | Color | Melting Point (°C) | Yield (%) |

| [Ni(L)₂] | Green | >300 | 75 |

| [Cu(L)₂] | Dark Green | >300 | 72 |

| [Zn(L)₂] | White | >300 | 80 |

| [Cd(L)₂] | White | >300 | 78 |

| [Sn(L)₂] | Yellow | >300 | 70 |

Data sourced from Majeed et al.[3]

Spectroscopic Data

FT-IR Spectral Data (cm⁻¹)

The coordination of the ligand to the metal ions is confirmed by shifts in the FT-IR spectral bands. The disappearance of the S-H stretching band and shifts in the NH₂ and C=N bands are indicative of complex formation.[3]

| Compound | ν(NH₂) | ν(S-H) | ν(C=N) | ν(M-N) | ν(M-S) |

| Ligand (L) | 3250, 3213 | 2736 | 1645 | - | - |

| [Ni(L)₂] | 3245, 3200 | - | 1630 | 530 | 450 |